(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile
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Overview
Description
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile is a synthetic organic molecule characterized by the presence of a benzothiazole ring and a propoxyphenyl group linked through a propenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with Propoxyphenyl Group: The benzothiazole intermediate is then coupled with a 4-propoxyphenyl derivative, often through a Heck or Suzuki coupling reaction.
Introduction of the Propenenitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, aldehydes.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry
In materials science, the compound could be used in the design of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The benzothiazole ring and nitrile group are key functional moieties that can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile
- (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile
- (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile
Uniqueness
Compared to similar compounds, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a distinct entity in its class.
Properties
Molecular Formula |
C19H16N2OS |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H16N2OS/c1-2-11-22-16-9-7-14(8-10-16)12-15(13-20)19-21-17-5-3-4-6-18(17)23-19/h3-10,12H,2,11H2,1H3/b15-12+ |
InChI Key |
GNVYRVXUYKHUCT-NTCAYCPXSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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